molecular formula C23H19N5O6S B6058455 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE

2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE

Cat. No.: B6058455
M. Wt: 493.5 g/mol
InChI Key: GFHGXOWIYBOVPW-ZMOGYAJESA-N
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Description

2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound that features a combination of functional groups including a thiazole ring, a hydrazone linkage, and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone.

    Attachment of the nitrophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final coupling: The final step would involve coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or hydrazone groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents due to their ability to interact with biological targets.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE would depend on its specific biological activity. Generally, such compounds may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription.

    Modulating receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-((E)-2-{(E)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE
  • 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-AMINOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE

Uniqueness

The uniqueness of 2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(2E)-2-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O6S/c1-33-18-9-7-15(28(31)32)11-17(18)19-10-8-16(34-19)13-24-27-23-26-22(30)20(35-23)12-21(29)25-14-5-3-2-4-6-14/h2-11,13,20H,12H2,1H3,(H,25,29)(H,26,27,30)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGXOWIYBOVPW-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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